

discovery and history of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

CAS No.: 25209-46-5

Cat. No.: B2434618

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Technical Guide: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

From Metabolic Marker to Chiral Scaffold

Part 1: Identity & Core Significance

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as

-(4-chlorophenyl)-

-hydroxypropionic acid) is a pivotal compound in pharmaceutical chemistry, serving a dual role as both a critical metabolic biomarker for the narcolepsy drug Pitolisant and a versatile chiral building block for the synthesis of enantiopure therapeutics.

Chemical Profile

Property	Specification
IUPAC Name	3-(4-Chlorophenyl)-3-hydroxypropanoic acid
CAS Number	25209-46-5
Molecular Formula	C H ClO
Molecular Weight	200.62 g/mol
Chirality	Contains one stereocenter at C3; exists as (R)- and (S)- enantiomers.
Physical State	White to off-white crystalline powder
Solubility	Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water.
pKa	~4.15 (Carboxylic acid), ~13.5 (Secondary alcohol)

Part 2: Discovery & Historical Evolution

The history of **3-(4-Chlorophenyl)-3-hydroxypropanoic acid** is not defined by a single "eureka" moment but rather by three distinct eras of chemical evolution.

Era 1: Classical Synthesis (Mid-20th Century)

Initially, this compound emerged as a standard derivative in the exploration of the Reformatsky reaction. In the mid-1900s, researchers investigating organozinc chemistry used 4-chlorobenzaldehyde as a substrate to test the efficacy of zinc-mediated enolate additions. The resulting

-hydroxy ester was hydrolyzed to yield the racemic acid, primarily for physical organic chemistry studies (e.g., Hammett equation correlations).

Era 2: The Asymmetric Boom (1990s–2000s)

With the FDA's increasing mandate for enantiopure drugs (1992 policy statement), the compound gained renewed interest. It became a model substrate for testing asymmetric hydrogenation (Noyori type) and enzymatic kinetic resolution. The (S)-enantiomer, in particular, was identified as a potential precursor for serotonin reuptake inhibitors (SSRIs) structurally related to Fluoxetine and Dapoxetine.

Era 3: Metabolic Identification (2010s–Present)

The most significant modern milestone was the development of Pitolisant (Wakix), a first-in-class histamine H3 receptor inverse agonist. During ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, **3-(4-Chlorophenyl)-3-hydroxypropanoic acid** was identified as a major oxidative metabolite (coded as BP1.10749). Its presence in plasma and urine became a key marker for monitoring the drug's metabolic breakdown, specifically the oxidative cleavage of the ether side chain followed by

-oxidation.

Part 3: Chemical Synthesis & Protocols[1]

Below are two field-proven protocols: one for classical racemic synthesis and one for enzymatic resolution to access the chiral forms.

Protocol A: Classical Reformatsky Synthesis (Racemic)

Objective: Synthesis of racemic ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate followed by hydrolysis.

Reagents:

- 4-Chlorobenzaldehyde (1.0 eq)
- Ethyl bromoacetate (1.2 eq)
- Zinc dust (activated, 1.5 eq)
- Solvent: Dry Benzene or THF
- Catalyst: Iodine (crystal)

Workflow:

- Activation: Suspend Zinc dust in dry THF under inert atmosphere (N₂). Add a crystal of Iodine to activate the surface.
- Initiation: Add 10% of the Ethyl bromoacetate/4-Chlorobenzaldehyde mixture. Warm gently until the reaction initiates (indicated by foaming/exotherm).
- Addition: Dropwise add the remaining mixture over 1 hour, maintaining a gentle reflux.
- Hydrolysis: Cool to 0°C and quench with cold 10% H₂SO₄.
SO₂.
. Extract with Diethyl Ether.^[1]
- Saponification: Treat the crude ester with 1M LiOH in THF/H₂O (1:1) at room temperature for 4 hours.
- Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Hexane/EtOAc.

Validation:

- Yield: 65–75%
- Purity: >98% by HPLC

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Objective: Separation of enantiomers using Lipase PS (Amano) or Novozym 435.

Reagents:

- Racemic Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate
- Acyl Donor: Vinyl Acetate (5.0 eq)

- Biocatalyst: *Pseudomonas cepacia* Lipase (immobilized)[2]
- Solvent: Diisopropyl ether (DIPE)

Workflow:

- Setup: Dissolve racemic ester in DIPE. Add Vinyl Acetate and the immobilized Lipase.
- Incubation: Shake at 40°C at 200 rpm. Monitor conversion by Chiral HPLC.
- Termination: Stop reaction at ~50% conversion (typically 24–48 hours) by filtering off the enzyme.
- Separation: The reaction yields the (S)-Acetate (enzymatically acetylated) and the unreacted (R)-Alcohol.
- Purification: Separate the acetate and alcohol via silica gel column chromatography.
- Hydrolysis: Chemical hydrolysis of the (S)-acetate yields the pure (S)-acid.

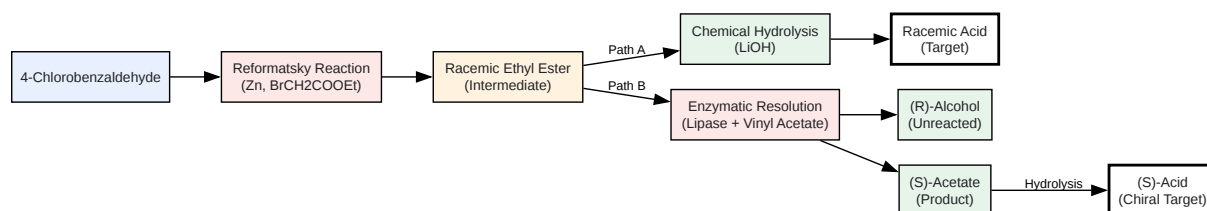
Validation:

- Enantiomeric Excess (ee): >99% (after recrystallization)
- E-value: Typically >100 for this substrate class.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Resolution Workflow

This diagram illustrates the parallel pathways for generating the racemic and chiral forms of the acid.

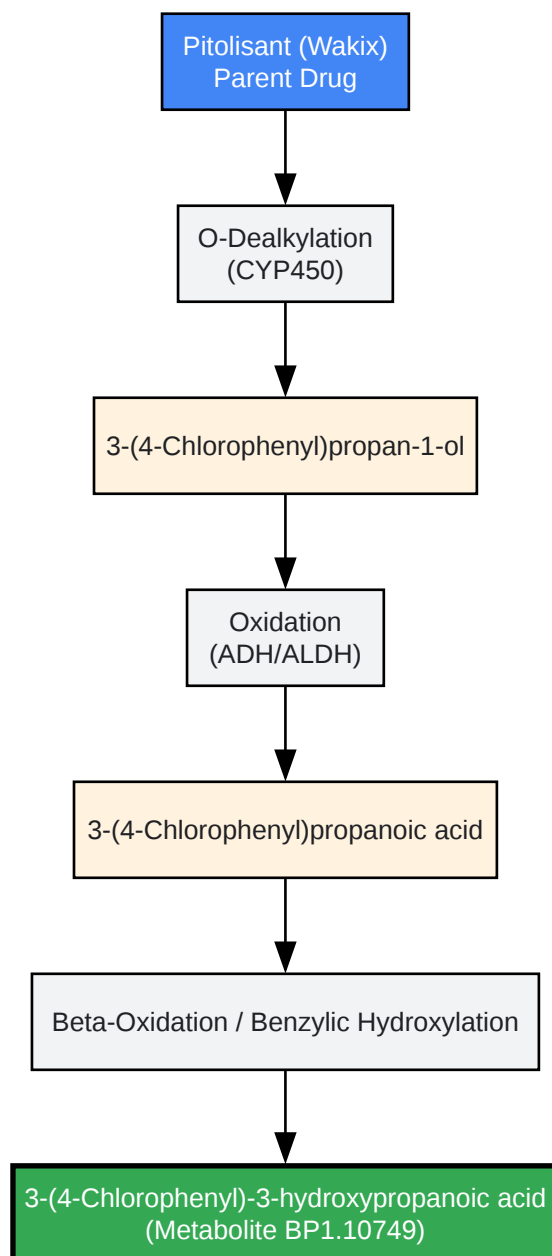


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Caption: Dual pathway illustrating the classical Reformatsky route (Path A) and the enzymatic kinetic resolution (Path B) to access chiral forms.

Diagram 2: Metabolic Origin (Pitolisant)

This diagram details the metabolic cascade that generates the acid from the parent drug Pitolisant.



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Caption: Metabolic pathway of Pitolisant showing the oxidative degradation leading to the formation of the 3-hydroxy acid metabolite.

Part 5: Analytical Characterization

Reliable detection requires specific analytical parameters. The following data is standard for the purified compound.

HPLC Method (Chiral)

- Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 μ m)
- Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
- Flow Rate: 1.0 mL/min
- Detection: UV @ 220 nm and 254 nm
- Retention Times:
 - (R)-Enantiomer: ~12.5 min
 - (S)-Enantiomer: ~15.2 min
 - Note: Order may reverse depending on specific column batch; confirm with standards.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d)

Shift (ppm)	Multiplicity	Integration	Assignment
12.30	Broad Singlet	1H	-COOH
7.30 – 7.45	Multiplet	4H	Aromatic Protons
5.50	Broad Singlet	1H	-OH
4.98	Triplet (J=6.5 Hz)	1H	-CH(OH)- (Benzylic)
2.55 – 2.65	Multiplet	2H	-CH -COOH

Part 6: References

- European Medicines Agency (EMA). (2016). Assessment Report: Wakix (Pitolisant). Procedure No. EMEA/H/C/002616/0000. (Details the metabolic profile and identification of metabolite BP1.10749). [Link](#)

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